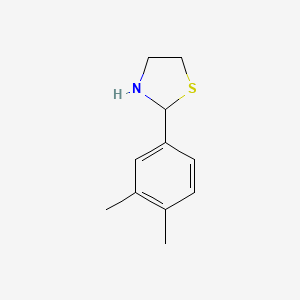

2-(3,4-Dimethylphenyl)-1,3-thiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

921611-34-9 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NS/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-4,7,11-12H,5-6H2,1-2H3 |

InChI Key |

ZANNDXXMWYVZFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2NCCS2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3,4 Dimethylphenyl 1,3 Thiazolidine

Classical Approaches to Thiazolidine (B150603) Ring Formation

The foundational methods for constructing the thiazolidine ring are characterized by their directness, typically involving the condensation of bifunctional precursors. These routes are well-established for their reliability and simplicity.

Condensation Reactions Involving 3,4-Dimethylbenzaldehyde (B1206508) Precursors

The most direct and widely employed method for synthesizing 2-(3,4-Dimethylphenyl)-1,3-thiazolidine is the condensation reaction between 3,4-dimethylbenzaldehyde and a suitable 2-aminoethanethiol, such as cysteamine (B1669678). This reaction forms the heterocyclic ring in a single, efficient step. The mechanism involves the initial formation of a thiazolidine intermediate through the reaction of the aldehyde with the aminothiol (B82208).

The reaction of L-cysteine with aldehyde compounds is a known method that leads to the formation of thiazolidine derivatives. rsc.org This general principle is directly applicable to the synthesis of the target compound. For instance, the reaction of an aldehyde, an amine, and a mercaptoacetic acid in a one-pot synthesis can furnish thiazolidinone derivatives, highlighting a related condensation pathway. ijnrd.org The process for synthesizing 3,4-dimethylbenzaldehyde itself can be achieved by reacting 4-bromo-o-xylene (B1216868) with magnesium to form a Grignard reagent, which is then formylated using N,N-dimethylformamide. google.com

Table 1: Representative Conditions for Condensation Synthesis

| Precursors | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| 3,4-Dimethylbenzaldehyde, Cysteamine | Typically reflux in ethanol (B145695) or toluene | Direct, high-yield formation of the thiazolidine ring. Water is removed to drive the equilibrium. | rsc.org |

| Aldehyde, Amine, Mercaptoacetic Acid | Metal Chlorides (e.g., FeCl₃, AlCl₃) | One-pot, multi-component reaction for thiazolidin-4-ones, a related structure. | ijnrd.org |

| 4-Bromo-o-xylene | Mg, DMF, THF | Synthesis of the 3,4-dimethylbenzaldehyde precursor via Grignard reaction. | google.com |

Cyclization Reactions Utilizing 2-Mercaptoethylamines or Related Thiol Derivatives

From the perspective of the sulfur-containing precursor, the cyclization reaction highlights the role of 2-mercaptoethylamine (cysteamine) and its derivatives as crucial building blocks. Thiazolidines are readily formed through the condensation of carbonyl compounds with 1,2-aminothiols. nih.gov The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde (3,4-dimethylbenzaldehyde) and the amine group of cysteamine, followed by an intramolecular cyclization where the thiol group attacks the imine carbon.

This cyclization is a key step in the synthesis of various thiazole (B1198619) and thiazolidine derivatives starting from N-propargylamines, which can undergo a number of cyclization reactions to produce nitrogen-containing heterocycles. researchgate.net The versatility of this approach allows for the introduction of various substituents on the thiazolidine ring, depending on the choice of the starting aldehyde and the aminothiol derivative.

Modern Catalytic and Stereoselective Synthetic Routes

Contemporary synthetic strategies have focused on improving the efficiency, selectivity, and environmental footprint of thiazolidine synthesis. These methods often employ catalysts to achieve results that are not possible through classical means, such as high stereoselectivity.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure thiazolidines is of significant interest, and several asymmetric strategies have been developed. A common approach involves the use of chiral starting materials derived from natural sources. For example, reacting L-cysteine with aldehydes leads to the formation of enantiopure (2R,4R)-thiazolidine-4-carboxylic acids. rsc.org This method could be adapted to produce a chiral analogue of this compound.

Another key strategy is the use of chiral ligands in asymmetric synthesis. nih.gov Δ2-Thiazolines, which are structurally related to thiazolidines, have been synthesized asymmetrically using methods like the Sharpless asymmetric dihydroxylation as a key step to introduce chirality. nih.gov Such methodologies provide a pathway to highly substituted and optically active azolidine derivatives. nih.gov The development of chiral N-(o-aryl)-thiazolidinediones has also been explored, investigating rotational enantiomers by NMR spectroscopy. cdnsciencepub.com

Transition Metal-Catalyzed Approaches to Thiazolidine Ring Systems

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, including the thiazolidine system. Various metals have been shown to be effective, including copper, palladium, silver, and gold. nih.gov For instance, the synthesis of thiazolidin-4-ones can be achieved through a one-pot procedure using different transition metal chlorides like ferric chloride, aluminum chloride, cuprous chloride, and cobalt chloride as catalysts. ijnrd.org

Palladium catalysts have been used to accelerate cyclocondensation reactions for the synthesis of thiazole derivatives. researchgate.net Furthermore, rhodium-catalyzed reactions represent another avenue for thiazolidine synthesis. While specific examples for this compound are not prevalent, the general applicability of these catalytic systems is well-documented for related structures. These methods often proceed under milder conditions and with higher efficiency than non-catalyzed reactions.

Table 2: Transition Metals in Thiazolidine Synthesis

| Metal Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| CuCl₂, CuBr | One-pot synthesis, KA2 coupling | Catalyzes the formation of thiazolidine-2-thiones from propargylamines. | nih.govacs.org |

| FeCl₃, AlCl₃ | Multi-component one-pot synthesis | Effective for rapid synthesis of thiazolidin-4-ones under solvent-free conditions. | ijnrd.org |

| Pd(PPh₃)₄ | Cyclocondensation | Accelerates the formation of thiazole derivatives. | researchgate.net |

| Ag, Au | Cyclization of propargylamines | Reported for the synthesis of oxazolidinones, a related heterocycle. | nih.gov |

Organocatalytic Methods for Thiazolidine Formation

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. These catalysts are often derived from simple organic molecules and offer advantages in terms of cost, toxicity, and environmental impact. For thiazolidine synthesis, several organocatalytic systems have been developed.

A base-catalyzed protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported for the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines. nih.gov This reaction proceeds with low catalyst loading at ambient temperatures. Bisphosphine-catalyzed mixed double-Michael reactions have also been developed to afford thiazolidines in excellent yields and with high diastereoselectivities. nih.gov Additionally, novel organocatalysts derived from thiazolidines themselves have been synthesized and tested in various asymmetric reactions, demonstrating the potential for self-regeneration of catalyst classes. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of the this compound scaffold is typically achieved through a multicomponent cyclocondensation reaction. The primary reactants are 3,4-dimethylbenzaldehyde and 2-aminoethanethiol (cysteamine). This reaction forms the thiazolidine ring in a single step, embodying the principles of efficiency and convergence. Modern synthetic efforts have focused on aligning this process with green chemistry principles to minimize environmental impact and enhance safety.

Solvent-Free and Aqueous Media Syntheses

In line with green chemistry, significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal solvent for this purpose due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of related thiazolidine derivatives has been successfully demonstrated in aqueous media, sometimes using surfactants like sodium dodecyl sulphate (SDS) to facilitate the reaction in micellar emulsions. researchgate.net This approach not only reduces pollution but can also enhance reaction rates and selectivity.

Another prominent green strategy is the implementation of solvent-free reaction conditions. nih.govgoogle.com For the synthesis of this compound, this would involve mixing 3,4-dimethylbenzaldehyde and cysteamine, often with a solid-supported or reusable catalyst, and heating the mixture. nih.gov Eliminating the solvent simplifies the work-up procedure, reduces waste generation, lowers costs, and minimizes the risks associated with hazardous chemical exposure. beilstein-archives.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of thiazolidine derivatives is well-documented. rsc.orgsemanticscholar.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times—often from hours to minutes. googleapis.comnih.gov

For the synthesis of this compound, a microwave-assisted approach would involve irradiating a mixture of the aldehyde and amine precursors, potentially under solvent-free conditions or in a high-boiling point, polar solvent like dimethylformamide (DMF). nih.gov The benefits of this method include not only rapid reaction rates but also often higher product yields and purities compared to conventional heating methods. rsc.org

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Advantage of Microwave Method |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 2-15 min) | Drastic reduction in time |

| Energy Consumption | High (prolonged heating) | Low (targeted, rapid heating) | Increased energy efficiency |

| Product Yield | Moderate to Good | Good to Excellent | Often improves reaction yield |

| By-product Formation | Can be significant | Often minimized | Higher product purity |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The primary synthesis of this compound is a condensation reaction with high atom economy.

The reaction is as follows: C₉H₁₀O (3,4-Dimethylbenzaldehyde) + C₂H₇NS (Cysteamine) → C₁₁H₁₅NS (this compound) + H₂O

In this process, the only by-product is a single molecule of water. The theoretical atom economy can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Given the molecular weights:

3,4-Dimethylbenzaldehyde: ~134.18 g/mol nih.govnist.gov

Cysteamine: ~77.15 g/mol

this compound: ~193.30 g/mol

Water: ~18.02 g/mol

The calculation is: Atom Economy (%) = (193.30 / (134.18 + 77.15)) x 100 ≈ 91.4%

This high percentage indicates that the reaction is very efficient, converting over 91% of the mass of the reactants into the final product, with minimal waste generated. byjus.com This inherent efficiency makes the synthesis an attractive pathway from a green chemistry perspective.

Derivatization and Functionalization Strategies of this compound

The this compound scaffold possesses multiple sites amenable to chemical modification, allowing for the creation of a diverse library of derivatives. These modifications can be targeted at the thiazolidine ring's nitrogen atom or the peripheral 3,4-dimethylphenyl group.

Modifications at the Thiazolidine Ring Nitrogen (N-substitution)

The nitrogen atom at the 3-position of the thiazolidine ring is a secondary amine, making it a key site for functionalization. This nitrogen is nucleophilic and can readily undergo a variety of substitution reactions.

One common modification is N-acylation . For instance, the nitrogen can be acetylated by reacting the parent compound with acetic anhydride. scbt.com This reaction introduces an acetyl group, converting the secondary amine into an amide. This transformation can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor.

Another important strategy is N-arylation or N-alkylation . These reactions involve forming a new carbon-nitrogen bond. For example, reacting the thiazolidine with aryl halides under basic conditions, potentially enhanced by microwave irradiation, can yield N-aryl derivatives. nih.gov Similarly, alkyl halides can be used to introduce alkyl chains. These substitutions significantly increase the structural diversity of the resulting compounds.

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Impact on Properties |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride | -C(O)CH₃ | Removes H-bond donor site, alters polarity |

| N-Alkylation | Ethyl Iodide | -CH₂CH₃ | Increases lipophilicity, adds steric bulk |

| N-Arylation | Bromobenzene | -C₆H₅ | Introduces aromatic system, potential for π-stacking |

| N-Benzoylation | Benzoyl Chloride | -C(O)C₆H₅ | Adds a bulky aromatic amide group |

Transformations on the 3,4-Dimethylphenyl Moiety

The 3,4-dimethylphenyl group offers additional sites for functionalization, primarily through reactions involving the methyl groups or the aromatic ring itself.

The two methyl groups are susceptible to oxidation . Selective oxidation can convert one or both methyl groups into aldehydes or carboxylic acids using various oxidizing agents like selenium dioxide or under specific catalytic conditions. researchgate.netrsc.orgsemanticscholar.org For example, controlled oxidation could yield 2-(3-carboxy-4-methylphenyl)-1,3-thiazolidine or 2-(4-formyl-3-methylphenyl)-1,3-thiazolidine, introducing new reactive handles for further conjugation.

The aromatic ring can undergo electrophilic aromatic substitution . The two electron-donating methyl groups are activating and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org Given the substitution pattern, the most likely positions for substitution are at C2, C5, and C6 of the phenyl ring. Standard electrophilic substitution reactions such as nitration (using nitric and sulfuric acid) or halogenation (using Br₂ and FeBr₃) could be employed to introduce nitro or halogen substituents onto the ring, further diversifying the molecular structure. uci.edumasterorganicchemistry.com

Regioselective Functionalization Approaches for Analogues

Regioselective functionalization refers to the chemical modification of a molecule at a specific, predictable position. For analogues of this compound, this involves introducing new functional groups onto either the dimethylphenyl ring or the thiazolidine ring. While direct functionalization studies on the title compound are not extensively documented, strategies applied to analogous 2-aryl heterocyclic systems provide a strong basis for potential approaches. rsc.orgnih.gov

Functionalization of the Aryl Ring:

The primary challenge in functionalizing the 3,4-dimethylphenyl ring is controlling the position of substitution. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. In analogues of this compound, the nitrogen atom of the thiazolidine ring could potentially act as a directing group. rsc.orgresearchgate.net

Research on similar systems, such as 2-arylazetidines, has shown that the nature of the substituent on the nitrogen atom is crucial for determining the site of lithiation. rsc.orgresearchgate.net For example, an N-alkyl group tends to direct lithiation to the ortho position of the phenyl ring, whereas a bulky N-Boc (tert-butoxycarbonyl) group can favor deprotonation at the benzylic position (the C2 carbon of the thiazolidine ring). rsc.org Applying this concept, one could design N-substituted analogues of this compound to achieve regioselective functionalization at the C2 or C6 positions of the phenyl ring.

Modern catalytic methods, such as iridium-catalyzed C-H borylation, offer another route for regioselective functionalization. nih.gov This method has been successfully used on other electron-rich heterocyclic systems and could potentially be applied to install a versatile boronic ester group onto the phenyl ring, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. nih.gov

Functionalization of the Thiazolidine Ring:

The thiazolidine ring itself offers sites for functionalization. The secondary amine (N-H) is readily alkylated or acylated to introduce various substituents. The C2 position, being adjacent to both sulfur and nitrogen, bears a proton that can be abstracted under certain conditions, especially with a directing group on the nitrogen, allowing for the introduction of electrophiles at this site. rsc.org

The following table outlines potential regioselective functionalization strategies for analogues of the title compound.

| Strategy | Directing Group / Catalyst | Potential Site of Functionalization | Resulting Analogue Type |

| Directed ortho-Metalation (DoM) | N-Alkyl on thiazolidine ring | C2 or C6 of the phenyl ring | Ortho-functionalized aryl analogue |

| Benzylic Metalation | N-Boc on thiazolidine ring | C2 of the thiazolidine ring | C2-functionalized thiazolidine analogue |

| C-H Borylation | Iridium catalyst | C5 or C6 of the phenyl ring | Borylated aryl analogue for further coupling |

| N-Alkylation/Acylation | Base (e.g., K2CO3) | N3 of the thiazolidine ring | N-substituted analogue |

Advanced Structural Elucidation and Conformational Analysis of 2 3,4 Dimethylphenyl 1,3 Thiazolidine

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. High-resolution techniques provide detailed insights into the connectivity, functional groups, and spatial arrangement of atoms within 2-(3,4-Dimethylphenyl)-1,3-thiazolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and offers crucial information about the molecule's preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiazolidine (B150603) ring and the 3,4-dimethylphenyl substituent. The methine proton at the C2 position (H-2) is anticipated to appear as a singlet or a finely coupled multiplet. The methylene protons at C4 and C5 of the thiazolidine ring would likely present as complex multiplets due to geminal and vicinal coupling. The aromatic protons on the phenyl ring and the singlets for the two methyl groups would appear in their characteristic regions.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom, including the C2, C4, and C5 carbons of the thiazolidine ring and the carbons of the aromatic ring and methyl groups.

2D-NMR techniques are essential for definitive assignments. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, for instance, between the H-4 and H-5 protons of the thiazolidine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments of the CH, CH₂, and CH₃ groups.

To investigate the molecule's three-dimensional structure and conformational preferences, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. nih.gov A key analysis would be the observation of through-space correlations between the H-2 proton of the thiazolidine ring and the protons on the substituted phenyl ring (specifically the H-2' and H-6' protons). The presence and intensity of these NOE signals would indicate the preferred rotational orientation (conformation) of the dimethylphenyl group relative to the thiazolidine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C2-H | ~5.5 - 6.0 | ~65 - 75 | Methine proton adjacent to N and S. |

| C4-H₂ | ~3.0 - 3.5 | ~30 - 40 | Methylene protons adjacent to N. |

| C5-H₂ | ~3.5 - 4.0 | ~50 - 60 | Methylene protons adjacent to S. |

| N-H | Broad singlet, variable | - | Position is solvent and concentration dependent. |

| Aromatic-H | ~7.0 - 7.3 | ~125 - 140 | Three distinct signals expected for the aromatic protons. |

| CH₃ | ~2.2 - 2.3 | ~19 - 21 | Two singlets for the two methyl groups. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a moderate band in the 3300-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range. Furthermore, characteristic bands for C-N and C-S stretching within the thiazolidine ring would be present in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring and the C-S bonds are often more intense in the Raman spectrum compared to the FT-IR spectrum, aiding in a more complete structural assignment.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₅NS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its composition.

The electron ionization (EI) mass spectrum would provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺•) would be observed, and its fragmentation would likely proceed through several characteristic pathways for 2-aryl-thiazolidines. A common fragmentation mechanism involves the cleavage of the thiazolidine ring. This can occur via a retro-cycloaddition reaction or through cleavage of the C2-S and C2-N bonds, leading to the formation of a stable cation containing the 3,4-dimethylphenyl group. Subsequent fragmentation could involve the loss of methyl radicals or other small neutral molecules from this primary fragment ion.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Fragment Ion | Notes |

|---|---|---|

| 193 | [C₁₁H₁₅NS]⁺• | Molecular Ion |

| 119 | [C₉H₁₁]⁺ | Loss of thiazolidine moiety; formation of dimethylbenzyl cation. |

| 105 | [C₈H₉]⁺ | Loss of a methyl group from the [C₉H₁₁]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state conformation. Based on studies of similar thiazolidine derivatives, the five-membered ring is not planar and is expected to adopt either an envelope or a twisted (half-chair) conformation, with either the sulfur or a carbon atom out of the plane. nih.gov

The analysis would also determine the orientation of the 3,4-dimethylphenyl substituent relative to the thiazolidine ring, defining the key torsion angles. Intermolecular interactions are crucial for understanding the crystal packing. In the absence of strong hydrogen bond donors (other than the N-H group), the packing is likely to be influenced by weaker interactions such as van der Waals forces and potentially C-H···π interactions between the thiazolidine ring protons and the aromatic system of an adjacent molecule. The N-H group could participate in N-H···S or N-H···π hydrogen bonds, further stabilizing the crystal lattice.

Table 4: Representative Crystallographic Parameters for a 2-Aryl-1,3-Thiazolidine Analog

| Parameter | Expected Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-S bond length (Å) | ~1.80 - 1.85 |

| C-N bond length (Å) | ~1.45 - 1.50 |

| Thiazolidine Ring Conformation | Envelope or Twist |

Note: This data is representative and based on known structures of similar compounds, not on a specific analysis of this compound.

While no specific co-crystallization studies involving this compound are documented, this technique offers significant potential for future research. Co-crystallization involves crystallizing a target molecule with a second component (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio.

For this compound, co-crystallization could be explored for several purposes. Co-crystals with pharmaceutically relevant co-formers could be used to study intermolecular interactions that might mimic those found in a biological receptor site. This approach, a facet of crystal engineering, can provide insights into the specific non-covalent interactions (hydrogen bonds, π-stacking) that are crucial for molecular recognition.

Furthermore, co-crystallization with a catalyst or a substrate analog could provide a solid-state model of a chemical reaction. By analyzing the geometry and proximity of the interacting molecules within the crystal lattice, researchers could gain a deeper understanding of reaction pathways and transition state geometries, which is often difficult to achieve in solution. Such studies would be invaluable for rational catalyst design or for understanding the mechanism of action in biological systems.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

While this compound is itself achiral, the introduction of a substituent at a strategic position, such as the C2 carbon of the thiazolidine ring, would render the molecule chiral. For such chiral analogues, chiroptical spectroscopy techniques are powerful tools for determining the enantiomeric excess (ee) of a sample. These methods rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. bhu.ac.infz-juelich.de This differential absorption (ΔA) is non-zero only for chiral molecules and is the basis of the CD signal. Enantiomers produce mirror-image CD spectra, meaning that if one enantiomer has a positive CD band at a certain wavelength, the other will have a negative band of equal magnitude at that same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will have a net CD signal of zero.

The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. This linear relationship allows for the precise determination of enantiomeric excess. units.it The enantiomeric excess can be calculated by comparing the CD signal of a sample of unknown composition to the signal of a pure enantiomer under the same conditions.

The procedure typically involves:

Identifying a wavelength of maximum absorption (λmax) from the CD spectrum of an enantiomerically pure sample.

Preparing a series of standards with known enantiomeric excess.

Measuring the CD signal (often expressed in millidegrees, mdeg) for each standard at the chosen λmax.

Constructing a calibration curve by plotting the CD signal against the known enantiomeric excess.

Measuring the CD signal of the unknown sample and determining its enantiomeric excess from the calibration curve.

For a hypothetical chiral analogue, (R)-2-methyl-2-(3,4-dimethylphenyl)-1,3-thiazolidine, the determination of enantiomeric excess could yield data as presented in the illustrative table below.

Table 1: Hypothetical CD Data for Enantiomeric Excess Determination of a Chiral Analogue This data is for illustrative purposes.

| Sample | Enantiomeric Excess (%) of (R)-enantiomer | CD Signal at λmax (mdeg) |

| 1 | 100 | +50.0 |

| 2 | 75 | +37.5 |

| 3 | 50 | +25.0 |

| 4 | 25 | +12.5 |

| 5 | 0 (Racemic) | 0.0 |

| 6 | -25 | -12.5 |

| 7 | -50 | -25.0 |

| 8 | -75 | -37.5 |

| 9 | -100 | -50.0 |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance as a function of the wavelength of light. wikipedia.org While simple polarimetry measures optical rotation at a single wavelength (commonly 589 nm), ORD provides a full spectrum of this rotation across a range of wavelengths.

In the vicinity of a chromophore's absorption band, a chiral molecule will exhibit a characteristic phenomenon known as the Cotton effect. bhu.ac.inslideshare.netwikipedia.org The Cotton effect is an anomalous dispersion curve featuring a peak and a trough. slideshare.netcreative-biostructure.com A positive Cotton effect is characterized by the optical rotation first increasing as the wavelength decreases, reaching a peak, and then rapidly decreasing through zero to a trough. wikipedia.org A negative Cotton effect shows the opposite behavior. wikipedia.org

The amplitude of the Cotton effect, which is the vertical distance between the peak and the trough, is directly proportional to the concentration of the chiral substance and thus to its enantiomeric excess. Similar to CD spectroscopy, a calibration curve can be constructed by plotting the amplitude of the Cotton effect against samples of known enantiomeric excess. This allows for the determination of the enantiomeric purity of an unknown sample.

The following table provides a hypothetical example of ORD data that could be obtained for a chiral analogue of this compound.

Table 2: Hypothetical ORD Data for Enantiomeric Excess Determination of a Chiral Analogue This data is for illustrative purposes.

Lack of Specific Research Data Precludes a Detailed Reactivity Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific reactivity data for the chemical compound this compound. Despite extensive searches for detailed research findings on its ring-opening and closing reactions, oxidation and reduction pathways, and acid-base properties, no dedicated studies or datasets for this particular molecule could be identified. Therefore, a thorough and scientifically accurate article based on the requested detailed outline cannot be generated at this time.

The field of heterocyclic chemistry extensively documents the reactivity of the broader class of thiazolidines. Research has delved into the hydrolysis mechanisms of various thiazolidine derivatives, often highlighting the role of pH and substituents in the ring-opening process to form iminium ion intermediates. Similarly, the oxidation of the sulfur atom within the thiazolidine ring to form sulfoxides and sulfones is a known transformation, with studies detailing the use of oxidizing agents like Oxone. The acid-base properties of the thiazolidine nucleus are also a subject of study, particularly in the context of their influence on reaction mechanisms and equilibria.

However, the specific kinetic and mechanistic data, including equilibrium constants and reaction rates for the hydrolysis, solvolysis, and reversible formation of this compound, are not present in the available literature. Furthermore, there is a lack of specific studies on the selective oxidation of its sulfur atom or its reductive cleavage reactions. Data on its protonation equilibria and acid-base constants are also absent.

While general principles of thiazolidine reactivity can be inferred from studies on analogous structures, the user's strict requirement for information focusing solely on this compound, complete with specific data tables and detailed research findings, cannot be fulfilled without resorting to speculation, which would violate the principles of scientific accuracy.

Further research dedicated to the experimental investigation of this compound is required to elucidate its specific reactivity profile. Until such studies are published, a detailed article as outlined in the user's request cannot be constructed.

Reactivity Profiles and Mechanistic Investigations of 2 3,4 Dimethylphenyl 1,3 Thiazolidine

Electrophilic and Nucleophilic Attack on the Thiazolidine (B150603) Core

The reactivity of the 2-(3,4-Dimethylphenyl)-1,3-thiazolidine ring is dictated by the interplay of the electron-donating properties of the sulfur and nitrogen atoms, the nature of the substituents, and the inherent strain of the five-membered ring.

Nucleophilic Attack:

The thiazolidine ring itself is generally susceptible to nucleophilic attack, particularly at the C2 carbon. This carbon is bonded to both a nitrogen and a sulfur atom, making it electrophilic. The presence of the 3,4-dimethylphenyl group at this position significantly influences the reactivity. The dimethylphenyl group is an electron-donating group, which can slightly reduce the electrophilicity of the C2 carbon.

However, the primary sites for nucleophilic attack on the thiazolidine core are often activated by prior reactions. For instance, N-acylation or N-alkylation of the thiazolidine nitrogen enhances the electrophilicity of the C2 position, making it more susceptible to attack by nucleophiles. This can lead to ring-opening reactions.

The sulfur atom in the thiazolidine ring can also act as a nucleophile. nih.gov For example, in the presence of a suitable electrophile, the sulfur can attack it, forming a sulfonium (B1226848) ion intermediate. This intermediate can then undergo further reactions.

Electrophilic Attack:

Electrophilic attack on the this compound molecule can occur at several positions. The nitrogen atom at position 3 is a primary site for electrophilic attack due to the lone pair of electrons. pharmaguideline.com Reactions such as acylation, alkylation, and nitrosation readily occur at this position.

The aromatic ring, the 3,4-dimethylphenyl group, is also susceptible to electrophilic aromatic substitution. The two methyl groups are ortho- and para-directing activators, meaning that electrophiles will preferentially attack the positions ortho and para to these methyl groups. masterorganicchemistry.com However, the steric hindrance from the thiazolidine ring might influence the regioselectivity of such substitutions.

Furthermore, the sulfur atom, despite being less nucleophilic than the nitrogen, can be oxidized by strong oxidizing agents. This oxidation can lead to the formation of a sulfoxide (B87167) or a sulfone, which significantly alters the chemical properties of the molecule. researchgate.net

Reaction Kinetics and Thermodynamics of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing the rates and equilibria of its key transformations.

Hydrolysis:

The hydrolysis of 2-substituted-1,3-thiazolidines, which involves the cleavage of the C2-N bond, is a well-studied process. This reaction is typically acid-catalyzed and proceeds through a ring-opening mechanism to yield the corresponding aldehyde (3,4-dimethylbenzaldehyde) and cysteamine (B1669678).

The rate of hydrolysis is influenced by the electronic nature of the substituent at the C2 position. The electron-donating 3,4-dimethylphenyl group would be expected to stabilize the carbocation-like transition state, thereby influencing the reaction rate.

Table 1: Illustrative Kinetic Parameters for Acid-Catalyzed Hydrolysis of 2-Aryl-1,3-thiazolidines (Hypothetical Data)

| Substituent on Phenyl Ring | Rate Constant (k, s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) |

| 4-Nitro (electron-withdrawing) | 1.2 x 10⁻⁵ | 85 |

| Unsubstituted | 5.8 x 10⁻⁵ | 80 |

| 3,4-Dimethyl (electron-donating) | 1.5 x 10⁻⁴ | 75 |

| 4-Methoxy (strongly electron-donating) | 3.2 x 10⁻⁴ | 72 |

This table presents hypothetical data to illustrate the expected trend. Actual experimental values are not available.

Thermodynamically, the hydrolysis of the thiazolidine is generally favored due to the formation of more stable products and the relief of some ring strain. The equilibrium position will depend on the specific reaction conditions, such as pH and temperature.

Oxidation:

The oxidation of the sulfur atom in the thiazolidine ring is another important transformation. The kinetics of this reaction would depend on the nature of the oxidizing agent and the reaction conditions. The formation of the sulfoxide introduces a new stereocenter, leading to the possibility of diastereomers. Further oxidation to the sulfone is also possible.

Table 2: Illustrative Thermodynamic Data for the Oxidation of this compound (Hypothetical Data)

| Reaction | Enthalpy Change (ΔH°, kJ/mol) | Entropy Change (ΔS°, J/mol·K) | Gibbs Free Energy Change (ΔG°, kJ/mol) at 298 K |

| Thiazolidine → Sulfoxide | -150 | -20 | -144 |

| Sulfoxide → Sulfone | -180 | -15 | -175 |

This table presents hypothetical data to illustrate the expected thermodynamic favorability. Actual experimental values are not available.

The thermodynamics of the oxidation are generally favorable, with the formation of stronger S-O bonds. The Gibbs free energy change for these reactions is expected to be negative, indicating a spontaneous process under appropriate conditions.

Computational and Theoretical Chemistry Studies of 2 3,4 Dimethylphenyl 1,3 Thiazolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For thiazolidine (B150603) derivatives, these methods, particularly Density Functional Theory (DFT), have been instrumental in understanding their electronic behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Energy Minima

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimized geometry and electronic properties of molecules. Studies on various thiazolidinone derivatives, which are structurally related to 2-(3,4-Dimethylphenyl)-1,3-thiazolidine, have utilized DFT to calculate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a molecule is more polarizable and has a higher chemical reactivity. For instance, in a study of (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one and (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one, the HOMO-LUMO energy gaps were calculated to be 1.8 eV and 1.17 eV, respectively. science.gov The smaller gap in the latter compound indicates its higher susceptibility to polarization and greater softness. science.gov These findings suggest that the electronic properties of the substituent on the phenyl ring significantly influence the reactivity of the thiazolidine system.

Table 1: Representative HOMO-LUMO Energies and Related Quantum Chemical Parameters for Analogous Thiazolidinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | - | 1.8 |

| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | - | 1.17 |

Note: Specific HOMO and LUMO energy values were not provided in the source, only the energy gap.

Conformational analysis using DFT helps in identifying the most stable three-dimensional structure of a molecule by finding its energy minima. For some 5-substituted thiazolidin-4-one derivatives, DFT calculations have been employed to determine the lowest energy conformers, distinguishing between exo and endo forms and analyzing the E/Z isomerization around the double bonds. uc.pt These studies have shown that the energy barriers for isomerization can be quite high, indicating the predominance of a single stable conformation. uc.pt

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These calculated spectra can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the synthesized compounds.

For various thiazolidinone derivatives, DFT calculations have been used to predict IR and NMR spectra, which have shown good agreement with experimental findings. science.govscience.gov Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). Studies on related heterocyclic compounds have demonstrated the utility of the TD-B3LYP functional, often in conjunction with a polarizable continuum model (CPCM) to simulate solvent effects, in predicting absorption wavelengths. science.gov

While a specific calculated spectrum for this compound is not available, the established methodologies in related systems confirm the reliability of these predictive tools.

Transition State Analysis for Reaction Pathways and Mechanistic Elucidation

Transition state theory is a cornerstone of chemical kinetics, and computational methods are invaluable for locating transition state structures and calculating activation energies. This allows for the detailed elucidation of reaction mechanisms. For thiazolidine derivatives, this approach can be applied to understand their synthesis and reactivity.

For example, the synthesis of thiazolidinones often involves the cycloaddition of a Schiff base with a mercapto-containing acid. science.govscience.gov DFT calculations can model this reaction, identifying the transition state for the ring-closure step and providing insights into the reaction's feasibility and stereochemical outcome. Studies on the isomerization reactions of thiazolidin-4-ones have utilized DFT to map the reaction pathways and determine the stability of different isomers. uc.pt Such analyses are crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

Molecular Electrostatic Potential (MEP) maps are useful tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For thiazolidine derivatives, MEP maps would likely show a negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, as well as the oxygen atom in thiazolidinones. The aromatic ring would exhibit regions of negative potential above and below the plane of the ring.

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. While specific Fukui function analyses for this compound were not found, this method is a standard approach in computational studies of heterocyclic systems to quantify local reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the influence of its environment.

Solvent Effects on Conformation and Reactivity

While specific molecular dynamics simulations for this compound are not documented in the reviewed literature, the methodology is highly applicable. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of its behavior in solution compared to implicit solvent models. Such simulations would be invaluable for understanding how the conformation of the thiazolidine ring and the orientation of the dimethylphenyl group are influenced by different solvents. This, in turn, would provide a deeper understanding of how the solvent can modulate the compound's reactivity and its interactions with biological targets.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are critical in determining its physical properties, such as melting point, boiling point, and solubility. These interactions also govern how molecules recognize and bind to biological targets. The primary forces at play would include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

The thiazolidine ring, with its sulfur and nitrogen heteroatoms, introduces polarity and the potential for specific interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds of the dimethylphenyl group and the thiazolidine ring can participate in weak C-H···π and C-H···S interactions. Molecular docking studies on similar thiazolidine-containing compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes. nih.govnih.gov For instance, in studies of thiazolidine-2,4-dione derivatives, interactions with phenylalanine residues through CH–π interactions were noted. nih.gov

Aggregation behavior, where molecules self-associate, can be predicted by analyzing the molecular electrostatic potential (MESP). MESP maps reveal the electron-rich and electron-deficient regions of a molecule, indicating likely sites for intermolecular attraction. For example, computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione suggested that the N-H region is a promising site for interactions with protein active sites. elsevierpure.com Similar analyses for this compound would likely show negative potential around the nitrogen and sulfur atoms, making them sites for electrophilic attack or hydrogen bonding, while the aromatic ring would present a region for π-π stacking or hydrophobic interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.net These models are invaluable in medicinal chemistry for predicting the efficacy of new drug candidates and in materials science for designing molecules with desired characteristics. researchgate.netnih.gov For analogues of this compound, numerous QSAR/QSPR studies have been conducted to predict a wide range of biological activities.

These studies typically involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.govmdpi.comjmaterenvironsci.com The descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). mdpi.com

A study on thiazolidine-4-carboxylic acid derivatives used ab initio calculations to derive quantum chemical descriptors for predicting acidity constants. tubitak.gov.tr Another QSAR study on thiazolidine-2,4-dione derivatives identified key physicochemical parameters for antihyperglycemic activity. nih.govresearchgate.net Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to 2-imino-thiazolidin-4-one derivatives to elucidate the structural requirements for their agonist activity at the S1P1 receptor. nih.gov

The following table summarizes representative QSAR studies on thiazolidine analogues, highlighting the methodologies and key findings.

| Thiazolidine Analogue Class | Target Property/Activity | QSAR/QSPR Method | Key Findings | Reference |

| Thiazolidine-4-carboxylic acids | Acidity Constant (pKa) | Genetic Algorithm-Partial Least Squares (GA-PLS) | Quantum chemical descriptors derived from ab initio theory can accurately predict acidity. | tubitak.gov.tr |

| Thiazolidine-2,4-diones | Antihyperglycemic Activity | Multiple Linear Regression (MLR) | A combination of thermodynamic, topological, and charge-dependent parameters correlates with activity. | nih.gov |

| 2-Imino-thiazolidin-4-ones | S1P1 Receptor Agonism | CoMFA and CoMSIA | 3D electrostatic and steric fields are crucial for receptor binding and activation. | nih.gov |

| 4-Thiazolidinones | Antitrypanosomal Activity | Random Forest, Gradient Boosting, etc. | High HOMO energy and the presence of phenyl rings with electron-withdrawing groups enhance activity. | nih.gov |

| 5-(substituted benzylidene) Thiazolidine-2,4-diones | PTP1B Inhibitory Activity | Multiple Linear Regression (MLR) | A robust model was built with a high correlation coefficient (R² = 0.942) based on structural patterns. | mdpi.com |

These studies collectively demonstrate that the biological activities and physicochemical properties of thiazolidine derivatives are highly dependent on their substitution patterns and electronic properties. researchgate.nete3s-conferences.org

Machine Learning Approaches in Predicting Reactivity and Properties

Machine learning (ML) has emerged as a transformative tool in chemistry, offering powerful methods for predicting molecular properties, reaction outcomes, and biological activities. nih.gov For heterocyclic compounds like this compound, ML models can provide rapid and accurate predictions that would be time-consuming or expensive to obtain through traditional experimental or computational methods. researchgate.net

One of the primary applications of ML in this context is in the development of more sophisticated QSAR models. nih.gov Algorithms such as Random Forest, Support Vector Machines (SVM), and neural networks can capture complex, non-linear relationships between molecular features and activities that may be missed by traditional linear regression methods. nih.govnih.gov For example, a study on 4-thiazolidinones used Random Forest and Gaussian processes regression to develop highly predictive QSAR models for antitrypanosomal activity, outperforming other methods. nih.gov

Machine learning is also being used to predict chemical reactivity. By training on large datasets of known reactions, ML models can learn the underlying patterns that govern reaction outcomes, including regioselectivity and reaction conditions. researchgate.netacs.org For instance, a neural network model has been developed to predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions. acs.org Another study used a Random Forest model to predict the regioselectivity of radical C-H functionalization in heterocycles with high accuracy. researchgate.net Such models could be applied to predict how this compound might react under various conditions.

The following table outlines some applications of machine learning in the study of heterocyclic compounds, which would be applicable to this compound.

| Application Area | Machine Learning Model | Predicted Property | Key Advantages | Reference |

| QSAR | Random Forest, Gaussian Processes | Antitrypanosomal Activity | Improved predictive ability (Q²ext up to 0.830) and identification of key structural features. | nih.gov |

| Reaction Prediction | Neural Network | Suitable Reaction Conditions | Accurate prediction of catalysts, solvents, reagents, and temperature for arbitrary reactions. | acs.org |

| Reactivity Prediction | Random Forest | Regioselectivity of C-H Functionalization | High accuracy (94.2% site accuracy) without experimental input, enabling rapid screening. | researchgate.net |

| Property Prediction | Graph-based Neural Networks | pKa Estimation | More robust predictions for diverse chemical compounds compared to traditional methods. | upf.edu |

The integration of machine learning into computational chemistry is rapidly advancing the field, providing powerful new tools for molecular design and discovery. nih.gov

Applications in Chemical Research and Advanced Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality that can be introduced into the thiazolidine (B150603) ring makes these compounds valuable tools in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.

Application in Metal-Mediated Asymmetric Transformations

Thiazolidine derivatives, particularly N-acyl-1,3-thiazolidine-2-thiones, have proven to be effective chiral auxiliaries in metal-mediated asymmetric reactions. These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been successfully used in aldol (B89426) condensations with various aryl aldehydes. scielo.org.mxresearchgate.net This reaction yields 'Evans syn' aldol products with good diastereoselectivity, typically ranging from 73:27 to 97:3. scielo.org.mxresearchgate.net The facial selectivity is believed to proceed through a non-chelated transition state. scielo.org.mx

Similarly, N-acylthiazolidinethiones have been employed in direct and asymmetric aldol reactions catalyzed by chiral nickel(II) complexes. nih.gov For example, the reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a [Tol-BINAP]Ni(II) complex, affords anti-α-azido-β-silyloxy adducts with high yields and outstanding stereocontrol. nih.gov The thiazolidinethione auxiliary in these adducts can be readily displaced by various nucleophiles, providing access to a range of enantiomerically pure derivatives, including precursors for biologically active peptides. nih.gov Given these precedents, 2-(3,4-Dimethylphenyl)-1,3-thiazolidine, when appropriately functionalized (e.g., acylated at the nitrogen atom), could potentially serve as a chiral ligand or auxiliary in similar metal-catalyzed transformations. The steric and electronic properties of the 3,4-dimethylphenyl group would likely influence the stereochemical outcome of such reactions.

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions. youtube.com The mechanism often involves the formation of a chiral enamine intermediate. youtube.com Thiazolidine-4-carboxylic acid, a structural analog of proline, and its derivatives have also been explored as organocatalysts. For instance, new organocatalysts based on thiazolidine-4-carboxylic acid have been synthesized and successfully employed in the direct asymmetric aldol reaction between aliphatic ketones and aromatic aldehydes under solvent-free conditions, achieving diastereoselectivities up to 91% and enantioselectivities up to 88%. rsc.org This suggests that chiral derivatives of this compound could be designed to act as organocatalysts, with the substituted phenyl group potentially influencing the catalyst's solubility and stereodirecting ability.

Utilization as Synthetic Intermediates for Complex Organic Molecule Synthesis

The thiazolidine ring is a versatile scaffold that can be chemically modified to construct more complex molecules, particularly those containing nitrogen and sulfur atoms.

Building Blocks for Nitrogen and Sulfur-Containing Heterocycles

The 1,3-thiazolidine core of this compound can serve as a precursor for a variety of other heterocyclic systems. The reactivity of the thiazolidine ring allows for its transformation into more complex structures. For example, thiazolidine derivatives can undergo reactions to form spiro-heterocycles. The synthesis of thiazolidin-2-imines has also been reported through multicomponent reactions. nih.gov

Furthermore, the thiazolidine ring can be a key component in the synthesis of fused heterocyclic systems. For example, Δ2-thiazolines, which can be derived from thiazolidines, are used as intermediates in the synthesis of thiazolo/thiazolino ring-fused 2-pyridones. These fused systems have shown intriguing biological activities, including antibacterial properties.

Precursors for Polymeric Materials

Recent research has demonstrated the utility of thiazolidine chemistry in the synthesis of multifunctional homopolymers. nih.gov This approach involves the controlled radical polymerization of a thiazolidine-containing acrylamido monomer. nih.gov The resulting polymer possesses pendent thiazolidine rings which act as latent nucleophiles. nih.gov Subsequent ring-opening of the thiazolidine moieties yields a homopolymer with two distinct reactive sites in each repeat unit: an amine and a thiol. nih.gov These sites can then be further functionalized in a one-pot reaction, for instance, through disulfide formation and acyl substitution, to introduce two different chemical groups into each monomer unit. nih.gov This strategy allows for the creation of complex and well-defined macromolecular structures.

Another avenue for the use of thiazolidine derivatives in polymer science is through ring-opening polymerization. Cationic ring-opening polymerization of 1,3-oxazolidine-2-thiones, which are structurally related to thiazolidinones, has been shown to produce polythiourethanes. researchgate.netelectronicsandbooks.com This process can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net It is conceivable that this compound could be derivatized to form a monomer suitable for similar polymerization techniques, leading to novel polymeric materials with potentially interesting properties conferred by the dimethylphenyl substituent.

Development as Probes for Mechanistic Studies in Biological Pathways (in vitro research only)

Thiazolidine derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), are a well-established class of compounds with a broad spectrum of biological activities. e3s-conferences.org Their ability to interact with various biological targets makes them valuable as molecular probes for investigating biological pathways in vitro. It is important to note that the following discussion pertains to in vitro research and does not imply any therapeutic use.

The inhibitory activity of various thiazolidinone derivatives against several enzymes has been documented, providing tools to study the function of these enzymes. For example, certain thiazolidinone derivatives have been identified as inhibitors of enzymes involved in metabolic regulation, such as α-amylase, α-glucosidase, and aldose reductase. mdpi.com Others have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov

The in vitro cytotoxic activity of numerous thiazolidine derivatives against various cancer cell lines has also been extensively studied. rsc.orgnih.govnih.govnih.govmdpi.comnih.govekb.egjddt.in These compounds can serve as probes to investigate the mechanisms of cell death and proliferation. For instance, some 2-arylthiazolidine-4-carboxylic acid amides have shown potent and selective growth-inhibitory activity against melanoma and prostate cancer cell lines. nih.gov

Below are tables summarizing some of the reported in vitro biological activities of various thiazolidinone derivatives, which could be analogous to the potential activities of derivatives of this compound.

Table 1: In Vitro Enzyme Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione derivative | VEGFR-2 | 0.079 | nih.gov |

| Thiazolidinedione-based benzothiazole (B30560) derivative | α-Amylase | 2.10 - 37.50 | |

| Thiazolidinedione-based benzothiazole derivative | α-Glucosidase | 3.20 - 39.40 | |

| 2-(Substituted Phenyl)thiazolidine-4-carboxamide derivative | Tyrosinase | 16.5 | mdpi.com |

| Thiazolidine-2,4-dione hybrid with 1,2-dihydroquinolone | VEGFR-2 | 0.087 | nih.gov |

| Thiazolidine-2,4-dione hybrid with 2-oxindole | VEGFR-2 | 0.084 | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivative | VEGFR-2 | 0.080 | rsc.org |

Table 2: In Vitro Anticancer Activity of Selected Thiazolidinone Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione derivative | HepG2 (Liver) | 0.60 | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 0.65 | nih.gov |

| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide | CCRF-CEM (Leukemia) | 0.12 | nih.gov |

| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide | HCC-15 (Colon) | 10.9 | nih.gov |

| Thiazolidine-2,4-dione hybrid with 2-oxindole | Caco-2 (Colon) | 2 | nih.gov |

| Thiazolidine-2,4-dione hybrid with 2-oxindole | HepG2 (Liver) | 10 | nih.gov |

| Thiazolidine-2,4-dione hybrid with 2-oxindole | MDA-MB-231 (Breast) | 40 | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivative | HCT-116 (Colon) | 10.66 | rsc.org |

| 5-benzylidenethiazolidine-2,4-dione derivative | A549 (Lung) | 19.34 | rsc.org |

These studies highlight the potential of the thiazolidine scaffold as a versatile platform for developing molecular probes to investigate a wide range of biological processes in vitro. The specific substitution pattern of this compound would likely modulate its biological activity profile, making it a candidate for similar in vitro studies.

Application in Chemo- and Biosensor Development

The thiazolidine scaffold has been incorporated into molecules designed for the detection of various analytes, demonstrating its utility in the development of chemical and biological sensors.

Research has shown that thiazolidine derivatives can be effective chemosensors for metal ions. In one study, two novel fluorescent chemosensors containing a thiazolidin-4-one ring, ((E)-2-(4-hydroxy-3-(((2-hydroxyphenyl)imino)methyl)phenyl)-3-phenyl thiazolidin-4-one) (AM1) and (2,3-bis(4-hydroxy-3-((E)-((2-hydroxyphenyl)imino) methyl) phenyl) thiazolidin-4-one) (AM2), were developed for the selective detection of aluminum ions (Al³⁺). nih.govlookchem.com These molecules exhibited a "turn-on" fluorescence response specifically in the presence of Al³⁺. nih.gov The complex formation between the thiazolidine-based sensor and the metal ion was confirmed through various spectroscopic techniques. nih.gov

This principle suggests that a molecule like this compound could potentially be functionalized to create a selective sensor for specific metal ions or small molecules. The dimethylphenyl group could influence the sensor's selectivity and sensitivity.

The development of sensors often involves integrating a recognition molecule into a broader sensing platform.

Optical Sensing Platforms: The thiazolidine-based chemosensors for aluminum ions are prime examples of integration into an optical sensing platform. nih.gov The change in fluorescence upon binding with Al³⁺ allows for quantitative detection using fluorimetry. nih.govlookchem.com These sensors were also successfully used for imaging Al³⁺ in living cells, showcasing their applicability in biological systems. nih.gov

Electrochemical Sensing Platforms: While there is research on the electrochemical behavior of the parent thiazolidine molecule on gold and platinum electrodes for sensing applications, specific studies on 2-aryl-1,3-thiazolidine derivatives in this context are less common. researchgate.net The existing work demonstrates that the thiazolidine ring is electrochemically active, suggesting that derivatives like this compound could be incorporated into electrochemical sensors. The aryl substituent would likely modify the electrochemical properties, a feature that could be exploited for developing new sensing platforms.

Role in Agrochemistry Research (e.g., as potential agrochemical intermediates/probes)

The thiazolidine heterocycle is also explored in the field of agrochemistry for the development of new agents to protect crops.

The search for new pesticides and herbicides with novel modes of action is a continuous effort in agrochemical research. Thiazolidine derivatives have emerged as a promising class of compounds in this area.

Studies on 2-aryl-3-substituted 4-thiazolidinones have demonstrated their potential as antifungal agents. nih.gov Similarly, a series of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides were synthesized and evaluated for their activity against phytopathogenic fungi, with some compounds showing high efficacy. researchgate.net Furthermore, novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives have been synthesized and shown to possess significant antimicrobial activity. nih.gov

These findings, although focused on the thiazolidin-4-one subclass, highlight the potential of the broader 2-aryl-thiazolidine scaffold in developing new agrochemicals. The specific structure of this compound could serve as a starting point or an intermediate for the synthesis of new potential pesticide or herbicide candidates, though no such research has been published to date.

Research on this compound in Plant Growth Regulation Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the research concerning the application of the chemical compound this compound in the field of plant growth regulation. Despite the diverse biological activities associated with the broader class of thiazolidine derivatives, no specific studies detailing the effects of this particular compound on plant development, such as root elongation, shoot growth, or biomass production, are currently available in the public domain.

While the thiazolidine structural motif is a subject of considerable interest in medicinal and agricultural chemistry, research has predominantly focused on its therapeutic potential in humans and its antimicrobial or herbicidal properties. For instance, various derivatives of thiazolidin-4-one and thiazolidine-2,4-dione have been investigated for their fungicidal, bactericidal, and anticancer activities.

In the context of agriculture, some thiazolidine derivatives have been explored for their potential as herbicides. Studies on compounds such as 5-arylidene-3-benzoylthiazolidine-2,4-diones and 3-aryl-thiazolin-2-thiones have indicated growth-inhibiting effects on certain plant species. mdpi.comresearchgate.net These findings underscore the potential for the thiazolidine scaffold to interact with plant biological pathways. However, this research has been centered on phytotoxicity rather than growth promotion or regulation.

Phenolic derivatives of thiazolidine-2,4-dione have been synthesized and studied for their antioxidant properties, drawing a conceptual link to natural phenols that can act as plant growth regulators. nih.gov Nevertheless, this connection is indirect and does not provide specific data on this compound.

The absence of dedicated research on the plant growth-regulating effects of this compound means that no data tables or detailed research findings can be provided for this specific application. The scientific community has not yet published any investigations into its potential to promote, inhibit, or otherwise modulate plant growth. Therefore, its role in this area of advanced materials science and chemical research remains an open question for future scientific inquiry.

Data Tables

Due to the lack of available research, no data tables on the plant growth regulation studies of this compound can be generated.

Emerging Research Directions and Future Outlook for 2 3,4 Dimethylphenyl 1,3 Thiazolidine

Exploration of Unexplored Synthetic Routes and Advanced Green Methodologies

The synthesis of 2-aryl-1,3-thiazolidines, including the target compound, traditionally involves the condensation of an appropriate aromatic aldehyde with a primary amine and thioglycolic acid. However, contemporary research is increasingly focused on the development of more efficient and environmentally benign synthetic protocols.

Future synthetic explorations for 2-(3,4-Dimethylphenyl)-1,3-thiazolidine are likely to concentrate on several key areas:

Catalyst Innovation: The use of novel catalysts is a primary avenue for improving reaction efficiency. This includes the investigation of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) to facilitate the cyclocondensation reaction under milder conditions and with higher yields.

Green Solvents: A significant push towards sustainable chemistry involves the replacement of hazardous organic solvents. The use of deep eutectic solvents (DESs), water, or solvent-free reaction conditions are promising alternatives that could be adapted for the synthesis of this compound. nih.gov For instance, the synthesis of related thiazolidinedione derivatives has been successfully achieved using choline (B1196258) chloride-based deep eutectic solvents, which act as both the solvent and catalyst. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields. The application of microwave irradiation, for example, has been shown to facilitate the synthesis of thiazolidinedione libraries in a time-efficient manner. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Novel Catalysis | Higher yields, milder reaction conditions, easier catalyst recovery. | Development of reusable solid acid catalysts and ionic liquids. |

| Green Solvents | Reduced environmental impact, safer reaction profiles. | Optimization of reactions in deep eutectic solvents or water. |

| Energy-Efficient Methods | Shorter reaction times, increased reaction rates. | Application of microwave and ultrasound irradiation to the synthesis. |

Potential for Integration into Advanced Functional Materials and Nanotechnology

The unique structural features of the 2-aryl-1,3-thiazolidine scaffold, including its heterocyclic nature and the presence of sulfur and nitrogen atoms, make it an intriguing building block for advanced functional materials and nanotechnology.

Potential avenues of research in this domain include:

Polymer Chemistry: The thiazolidine (B150603) ring can be incorporated into polymer backbones or as pendant groups to create novel polymers with tailored electronic, optical, or thermal properties. The dimethylphenyl moiety could further influence the solubility and processing characteristics of such polymers.

Nanoparticle Functionalization: this compound could be used as a capping agent or ligand to stabilize and functionalize metallic or semiconductor nanoparticles. The sulfur atom in the thiazolidine ring can exhibit a strong affinity for metal surfaces, enabling the formation of self-assembled monolayers.

Organic Electronics: The electron-rich nature of the thiazolidine and dimethylphenyl groups suggests potential applications in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

| Application Area | Potential Role of this compound | Research Objective |

| Polymer Science | Monomer or functional additive. | Development of polymers with enhanced thermal stability or specific electronic properties. |

| Nanotechnology | Surface ligand for nanoparticles. | Creation of stable, functionalized nanomaterials for sensing or catalysis. |

| Organic Electronics | Component in active layers. | Design of novel materials for next-generation electronic devices. |

Opportunities in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The this compound scaffold possesses several features that make it a promising candidate for studies in this field.

Key research opportunities include:

Hydrogen Bonding Networks: The nitrogen atom in the thiazolidine ring can act as a hydrogen bond acceptor, while N-H protons (if present) can act as donors. nih.gov These interactions can be exploited to direct the self-assembly of the molecules into one-, two-, or three-dimensional architectures.

π-π Stacking: The aromatic dimethylphenyl ring can participate in π-π stacking interactions, which can further stabilize self-assembled structures and influence their electronic properties.

Host-Guest Chemistry: The thiazolidine ring and its substituents could create a cavity suitable for the encapsulation of guest molecules, leading to the development of novel sensors or drug delivery systems.

| Supramolecular Interaction | Structural Feature of this compound | Potential Outcome |

| Hydrogen Bonding | Thiazolidine ring nitrogen and potential N-H protons. | Formation of ordered crystalline structures or gels. |

| π-π Stacking | Dimethylphenyl group. | Enhanced stability of self-assembled architectures. |

| Host-Guest Interactions | Overall molecular conformation. | Development of molecular containers and sensors. |

Challenges in Scalable Synthesis and Industrial Applications (from a research perspective)

While the laboratory-scale synthesis of 2-aryl-1,3-thiazolidines is well-established, the transition to large-scale industrial production presents several challenges that are active areas of research.

Research efforts in this area are focused on addressing the following:

Process Optimization: Developing robust and reproducible synthetic protocols that are amenable to scale-up is crucial. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents can be a significant barrier to industrial application. Research into utilizing cheaper and more readily available precursors is ongoing.

Purification and Isolation: The development of efficient and scalable purification methods is essential for obtaining the final product with the required purity for industrial use. This may involve exploring crystallization techniques or alternative separation methods to column chromatography.